molecular formula C23H20FN3O3 B2663156 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide CAS No. 850931-05-4

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide

Cat. No.: B2663156
CAS No.: 850931-05-4
M. Wt: 405.429
InChI Key: PHTLZXPRLOSSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-fluorophenyl group and at position 7 with a methyl group. The imidazopyridine moiety is further functionalized at position 3 with a benzamide group bearing 2,3-dimethoxy substituents.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3/c1-14-11-12-27-19(13-14)25-20(15-7-9-16(24)10-8-15)22(27)26-23(28)17-5-4-6-18(29-2)21(17)30-3/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTLZXPRLOSSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways and targets depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several imidazopyridine-based derivatives, differing primarily in substituents, functional groups, and pharmacological profiles. Below is a detailed comparison with structurally related compounds:

4-{7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}-2-pyrimidinamin ()

  • Key Differences: The benzamide group in the main compound is replaced with a pyrimidin-2-amine moiety. Position 7 of the imidazopyridine core features a dimethylaminomethyl group instead of a methyl group.
  • Implications: The dimethylaminomethyl substituent may enhance solubility due to its basic tertiary amine. The pyrimidin-2-amine group could modulate target selectivity, as pyrimidine derivatives are common in kinase inhibitors .

N-ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl (Compound 2, )

  • Key Differences :
    • The benzamide group is replaced with an acetamide functionalized with an ethyl-pyridinylmethylamine side chain.
    • The 4-fluorophenyl group is substituted with a 4-chlorophenyl group.
  • Synthesis :
    • Synthesized via acid-amine coupling between 2-(4-chlorophenyl)-7-methylimidazopyridine-3-acetic acid and N-(2-pyridinylmethyl)ethylamine, followed by HCl salification (yield: 51.2%) .
  • Implications :
    • The chloro substituent may increase lipophilicity compared to fluorine.
    • The acetamide backbone and pyridinylmethyl side chain could influence pharmacokinetic properties.

N-(2-methoxyethyl)-N-(3-pyridinylmethyl)-2-(4-methylphenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl (Compound 18, )

  • Key Differences :
    • Features a 4-methylphenyl substituent instead of 4-fluorophenyl.
    • The acetamide is functionalized with a 2-methoxyethyl-pyridinylmethylamine side chain.
  • Synthesis :
    • Yield: 57.3% via analogous acid-amine coupling and HCl crystallization .
  • Implications :
    • The methyl group on the phenyl ring may reduce electronegativity compared to fluorine, altering binding interactions.
    • The methoxyethyl group could enhance metabolic stability.

N-[2-(2,3-difluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide ()

  • Key Differences :
    • Replaces the 4-fluorophenyl group with a 2,3-difluorophenyl substituent.
    • The benzamide group is substituted with a cyclohexanecarboxamide.
  • Implications: The difluorophenyl group may enhance steric bulk and electronic effects. The cyclohexane moiety could improve membrane permeability due to its non-polar nature .

Key Findings and Implications

  • Methyl or dimethylaminomethyl groups at position 7 modulate solubility and metabolic stability .
  • Functional Group Impact : Benzamide derivatives (main compound) may exhibit different hydrogen-bonding patterns compared to acetamides or pyrimidin-amines, altering receptor interactions.
  • Synthetic Accessibility : Acetamide derivatives (e.g., Compounds 2 and 18) demonstrate moderate yields (51–57%), suggesting room for optimization in benzamide synthesis .

Biological Activity

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide is a synthetic compound that belongs to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in modulating neurotransmitter receptors and exhibiting anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fluorophenyl group, an imidazo[1,2-a]pyridine core, and a dimethoxybenzamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H20FN3O3
Molecular Weight351.38 g/mol
LogP3.612
PSA43.32 Ų

1. Modulation of GABA-A Receptors

Research indicates that derivatives of imidazo[1,2-a]pyridine can act as positive allosteric modulators (PAMs) of GABA-A receptors. Specifically, compounds similar to this compound have shown promising results in enhancing the activity of GABA-A receptors in the basal ganglia region. This modulation may offer therapeutic avenues for neurological disorders such as anxiety and epilepsy .

2. Anticancer Properties

Studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .

3. Metabolic Stability

The metabolic stability of this compound is a crucial factor influencing its biological activity. Research indicates that modifications in the structure can enhance metabolic stability, thereby prolonging the compound's efficacy in biological systems .

Case Study 1: GABA-A Receptor Modulation

In a study involving a series of imidazo[1,2-a]pyridine derivatives, it was found that certain modifications led to enhanced binding affinity at the α1/γ2 interface of GABA-A receptors. The lead compound exhibited a significant increase in receptor activation compared to standard PAMs .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds revealed that this compound effectively inhibited cell growth in breast and lung cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.